molecular formula C6H6ClN3O B2741605 Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride CAS No. 689297-88-9

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride

Cat. No.: B2741605
CAS No.: 689297-88-9
M. Wt: 171.58
InChI Key: BGUJEKGCEDUSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₅N₃O·HCl (MW: 171.59 g/mol) . It is a hydrochloride salt derivative of the parent compound Imidazo[1,2-a]pyrazin-8(7H)-one (CAS: 434936-85-3, MW: 135.12 g/mol), which exhibits a fused bicyclic structure comprising imidazole and pyrazinone rings. The compound is primarily used in research settings, with stock solutions typically prepared at 10 mM concentrations in solvents like DMSO . Key properties include:

  • Solubility: Requires specific solvents (e.g., DMSO) for dissolution.
  • Storage: Stable at room temperature under anhydrous conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-imidazo[1,2-a]pyrazin-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.ClH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJEKGCEDUSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-aminopyrazine with an aldehyde or ketone followed by cyclization can yield the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Nitro-Substituted Derivatives

Several nitro-functionalized analogs of imidazopyrazinones have been synthesized, primarily focusing on enhancing bioactivity or tuning physicochemical properties. Examples include:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties Reference
Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride HCl salt C₆H₆ClN₃O 171.59 Hydroscopic, DMSO-soluble
6-Methyl-2-nitro-7-(2-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one 2-Nitro, 6-methyl, trifluoromethoxy benzyl C₁₆H₁₂F₃N₄O₄ 381.29 Crystalline solid, NMR-characterized
7-(3-Methylbenzyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one 2-Nitro, 3-methylbenzyl C₁₄H₁₂N₄O₃ 284.27 DMSO-soluble, confirmed via ¹H NMR
7-Cyclohexyl-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one 2-Nitro, cyclohexyl C₁₂H₁₄N₄O₃ 262.27 Solid, characterized by ¹³C NMR

Key Observations :

  • Substituent Effects : Bulky substituents like trifluoromethoxy benzyl (25l) or cyclohexyl (17t) reduce aqueous solubility compared to the parent hydrochloride salt .

Sulfonyl-Functionalized Imidazo[1,5-a]pyrazin-8(7H)-ones

Compounds with a sulfonyl group and alternate ring fusion (imidazo[1,5-a]pyrazinones) exhibit distinct properties:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties Reference
5-[(4-Methylphenyl)sulfonyl]-6,7-diphenylimidazo[1,5-a]pyrazin-8(7H)-one (3b) Tosyl, 6,7-diphenyl C₂₅H₁₉N₃O₃S 441.50 Pale yellow crystals, mp 263–266°C
7-Benzyl-6-(4-methoxyphenyl)-5-tosylimidazo[1,5-a]pyrazin-8(7H)-one (3h) Tosyl, 4-methoxyphenyl, benzyl C₂₇H₂₃N₃O₄S 485.55 Oil, IR-confirmed (1683 cm⁻¹ carbonyl)

Key Observations :

  • Sulfonyl Group Role : The tosyl group (4-methylphenylsulfonyl) contributes to higher molecular weights and thermal stability (e.g., 3b melts at 263–266°C) .
  • Physical State Variability : Substituents like benzyl or methoxyphenyl alter physical states (e.g., 3h is an oil vs. 3b as crystals), impacting formulation strategies .

Structural Isomers and Low-Similarity Analogs

lists compounds with partial structural overlap:

  • 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone (CAS: 78109-26-9, Similarity: 0.81): An acetylated derivative with reduced polarity compared to the parent .
  • Imidazo[1,5-a]pyridin-8(7H)-ones (e.g., 29096-64-8): Pyridine-fused analogs exhibit lower similarity (0.75) due to altered ring electronics .

Biological Activity

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound acts on various biochemical pathways and molecular targets. It has been identified as a potent modulator of several receptors and enzymes involved in critical physiological processes:

  • Receptor Modulation : It is known to act as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are implicated in synaptic transmission and neuroprotection .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinase 9 (CDK9), demonstrating significant cytotoxicity against various cancer cell lines .

Biological Activities

The biological activities of this compound encompass a wide range of therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit potent inhibitory effects on cancer cell proliferation. For instance, compounds with specific substitutions have been reported to have IC50 values as low as 0.16 µM against CDK9, correlating with their ability to inhibit the growth of breast and colorectal cancer cells .
  • Antimicrobial Properties : Some studies have explored its effectiveness against bacterial pathogens by inhibiting key components of bacterial ATPases, which are vital for bacterial survival and virulence .
  • Neuroprotective Effects : The modulation of AMPARs suggests potential applications in treating neurological disorders, particularly those involving excitotoxicity and seizure activity. In vivo studies have shown that certain derivatives can provide seizure protection in animal models .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy and therapeutic potential of this compound:

  • CDK9 Inhibition Study :
    • Objective : To evaluate the anticancer properties of imidazo[1,2-a]pyrazine derivatives.
    • Findings : Compound 3c demonstrated an IC50 of 0.16 µM against CDK9 and an average IC50 of 6.66 µM across three cancer cell lines (MCF7, HCT116, K652) .
  • Neuroprotective Activity :
    • Study Design : High-throughput screening identified imidazo[1,2-a]pyrazine derivatives that inhibited glutamate-induced calcium flux in HEK-293 cells.
    • Outcome : These compounds exhibited significant anticonvulsant activity in mouse models, indicating their potential for treating epilepsy and related disorders .

Summary Table of Biological Activities

Biological ActivityTarget/MechanismIC50 (µM)References
CDK9 InhibitionCyclin-dependent kinase0.16
Anticancer (various lines)Breast cancer (MCF7), etc.6.66
AMPAR ModulationNeurotransmitter receptorn/a
AntimicrobialBacterial ATPase inhibitionn/a

Q & A

Q. What are the common synthetic routes for synthesizing imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

The synthesis typically involves cyclization reactions using hydrazine derivatives or acid-mediated coupling. For example, Kulikovska et al. demonstrated a method where 3-hydrazinopyrazin-2(1H)-one reacts with aryl/heteroaryl acids in the presence of carbonyldiimidazole (CDI) as a coupling agent. The reaction mixture is refluxed in anhydrous dimethylformamide (DMFA) for 24 hours, followed by recrystallization to isolate the target compound . Similarly, Du et al. synthesized derivatives by introducing piperazine substituents at the 8-position via nucleophilic substitution, optimizing reaction conditions (e.g., solvent, temperature) to improve yields .

Q. Key Methodological Considerations :

  • Use CDI or similar coupling agents to activate carboxylic acids.
  • Monitor reaction progress via TLC or HPLC to ensure completion.
  • Recrystallization from DMFA/i-propanol mixtures enhances purity .

Q. How are imidazo[1,2-a]pyrazin-8(7H)-one derivatives characterized to confirm structural integrity?

Structural validation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and heterocyclic backbone integrity. For instance, the 8-piperazine substituent in derivatives shows distinct proton signals in the δ 2.5–3.5 ppm range .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks, critical for novel derivatives.
  • HPLC : Purity >95% is typically required for biological assays, with retention times compared to standards .

Advanced Research Questions

Q. How can computational methods enhance the design and synthesis of imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

Computational tools enable de novo design and reaction optimization:

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD uses reaction path search algorithms to streamline experimental workflows .
  • Molecular Docking : Prioritize derivatives with high binding affinity to targets like acetylcholinesterase (AChE). Du et al. used docking studies to rationalize moderate AChE inhibition (IC50_{50} ~10–50 µM) by correlating substituent bulkiness with active-site interactions .
  • Machine Learning : Train models on existing datasets to predict reaction yields or biological activity, reducing trial-and-error approaches .

Q. What strategies address discrepancies in biological activity data for imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

Contradictions often arise from assay variability or structural nuances:

  • Assay Standardization : Use established protocols (e.g., Ellman’s method for AChE inhibition) to ensure comparability across studies .
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents to isolate contributing factors. For example, Du et al. found that electron-donating groups at the 3-position enhance antioxidant activity, while bulky groups reduce AChE inhibition .
  • Multi-Target Profiling : Evaluate derivatives against secondary targets (e.g., β-secretase for Alzheimer’s) to identify polypharmacological effects .

Q. How can multi-target drug design principles be applied to imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

Combining AChE inhibition and antioxidant activity (as in Alzheimer’s research) involves:

  • Hybridization : Attach known pharmacophores (e.g., piperazine for AChE inhibition, phenolic groups for radical scavenging) to the core scaffold .
  • In Silico Screening : Use tools like AutoDock Vina to prioritize dual-target candidates.
  • In Vitro Validation : Test compounds in parallel assays (e.g., AChE inhibition via Ellman’s method and DPPH radical scavenging) to confirm dual functionality .

Q. What are the challenges in optimizing reaction conditions for imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

Key challenges include:

  • Solvent Compatibility : Polar aprotic solvents (DMFA, DMSO) improve solubility but may complicate purification.
  • Temperature Sensitivity : Prolonged reflux (>24 hours) can lead to side reactions (e.g., hydrolysis), necessitating time-course studies .
  • Scalability : Transitioning from milligram to gram-scale synthesis often requires adjusting stoichiometry or switching to flow chemistry .

Q. How do structural modifications impact the physicochemical properties of these derivatives?

  • LogP Optimization : Introducing hydrophilic groups (e.g., piperazine) reduces logP, improving aqueous solubility but potentially compromising blood-brain barrier penetration .
  • Steric Effects : Bulky substituents at the 3-position hinder AChE binding but may enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.